molecular formula C42H50N2O15 B1624287 Bazedoxifene Bis-|A-D-Glucuronide CAS No. 328933-67-1

Bazedoxifene Bis-|A-D-Glucuronide

Cat. No. B1624287
M. Wt: 822.8 g/mol
InChI Key: FMPLVZPGUJCCCC-FOIJVJNNSA-N
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Description

Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) developed by Pfizer . It is used to treat moderate to severe vasomotor symptoms in menopause and osteoporosis alone or in combination with conjugated estrogens . The specific variant, Bazedoxifene Bis-|A-D-Glucuronide, has a molecular weight of 822.85 and a molecular formula of C42H50N2O15 .


Molecular Structure Analysis

The molecular structure of Bazedoxifene consists of a chemical formula of C30H34N2O3 . Unfortunately, the specific molecular structure analysis of Bazedoxifene Bis-|A-D-Glucuronide is not available in the sources retrieved.


Physical And Chemical Properties Analysis

Bazedoxifene has a molecular weight of 470.613 and a chemical formula of C30H34N2O3 . The specific physical and chemical properties of Bazedoxifene Bis-|A-D-Glucuronide are not available in the sources retrieved.

Future Directions

Bazedoxifene is being studied for possible treatment of breast cancer and pancreatic cancer . It is also being used as part of the combination drug Duavee in the prevention (not treatment) of postmenopausal osteoporosis . The specific future directions for Bazedoxifene Bis-|A-D-Glucuronide are not available in the sources retrieved.

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-5-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H50N2O15/c1-22-28-20-27(57-42-36(50)32(46)34(48)38(59-42)40(53)54)14-15-29(28)44(21-23-6-10-25(11-7-23)55-19-18-43-16-4-2-3-5-17-43)30(22)24-8-12-26(13-9-24)56-41-35(49)31(45)33(47)37(58-41)39(51)52/h6-15,20,31-38,41-42,45-50H,2-5,16-19,21H2,1H3,(H,51,52)(H,53,54)/t31-,32-,33-,34-,35+,36+,37-,38-,41+,42+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPLVZPGUJCCCC-FOIJVJNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)CC4=CC=C(C=C4)OCCN5CCCCCC5)C6=CC=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N(C2=C1C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)CC4=CC=C(C=C4)OCCN5CCCCCC5)C6=CC=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H50N2O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432138
Record name Bazedoxifene Bis-|A-D-Glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

822.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bazedoxifene Bis-|A-D-Glucuronide

CAS RN

328933-67-1
Record name WAY-14522
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328933671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bazedoxifene Bis-|A-D-Glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WAY-14522
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGU18138S7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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